molecular formula C17H15N5O3 B11708991 2-{(3Z)-3-[(Aminocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide

2-{(3Z)-3-[(Aminocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide

Cat. No.: B11708991
M. Wt: 337.33 g/mol
InChI Key: AOZUSUHKVYJEGP-UHFFFAOYSA-N
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Description

2-{(3Z)-3-[(Aminocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide is a complex organic compound with a unique structure that includes an indole ring, a hydrazone group, and a phenylacetamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(3Z)-3-[(Aminocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide typically involves the condensation of an indole derivative with a hydrazone compound under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

2-{(3Z)-3-[(Aminocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The phenylacetamide moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-{(3Z)-3-[(Aminocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{(3Z)-3-[(Aminocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H15N5O3

Molecular Weight

337.33 g/mol

IUPAC Name

2-[3-(carbamoyldiazenyl)-2-hydroxyindol-1-yl]-N-phenylacetamide

InChI

InChI=1S/C17H15N5O3/c18-17(25)21-20-15-12-8-4-5-9-13(12)22(16(15)24)10-14(23)19-11-6-2-1-3-7-11/h1-9,24H,10H2,(H2,18,25)(H,19,23)

InChI Key

AOZUSUHKVYJEGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)N

Origin of Product

United States

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